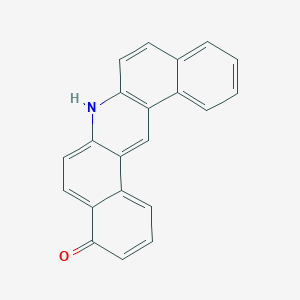

4-Hydroxydibenz(a,j)acridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxydibenz(a,j)acridine, also known as this compound, is a useful research compound. Its molecular formula is C21H13NO and its molecular weight is 295.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Toxicological Studies

4-Hydroxydibenz(a,j)acridine is recognized for its carcinogenic properties, particularly in studies involving polycyclic aromatic hydrocarbons (PAHs). Research indicates that dibenz(a,j)acridine derivatives can initiate tumor formation in animal models. For instance, studies have shown that these compounds can cause skin tumors in mice, highlighting their potential as environmental carcinogens .

Case Study: Tumor Initiation

- Study Design : A group of female CD-1 mice was treated with varying doses of dibenz(a,j)acridine.

- Findings : The incidence of skin tumors was significantly higher in treated groups compared to controls, establishing a clear link between exposure and tumor initiation .

Environmental Monitoring

The compound is also used as a marker for environmental studies focused on the presence and effects of PAHs. Its detection is crucial for understanding pollution sources and assessing environmental health risks.

Analytical Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique has been employed to identify and quantify dibenz(a,j)acridine in atmospheric particulate matter and sediment samples .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method provides enhanced sensitivity for detecting azaarenes, including dibenz(a,j)acridine, in various environmental matrices .

Potential Therapeutic Applications

Emerging research suggests that derivatives of dibenz(a,j)acridine may have therapeutic potential due to their ability to interact with biological systems. For example, some studies are exploring their use in cancer treatment strategies by targeting specific pathways involved in tumor growth .

Research Insights

- Mechanism of Action : Some derivatives exhibit properties that may inhibit cancer cell proliferation or induce apoptosis in malignant cells .

- Future Directions : Ongoing studies aim to synthesize new derivatives with improved efficacy and reduced toxicity profiles.

Summary Table of Applications

Propiedades

Número CAS |

105467-67-2 |

|---|---|

Fórmula molecular |

C21H13NO |

Peso molecular |

295.3 g/mol |

Nombre IUPAC |

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,9,11,15,17,19,21-decaen-8-one |

InChI |

InChI=1S/C21H13NO/c23-21-7-3-6-15-16(21)9-11-20-18(15)12-17-14-5-2-1-4-13(14)8-10-19(17)22-20/h1-12,22H |

Clave InChI |

KLTMVHPZQSTVBB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C5=CC=CC(=O)C5=CC=C4N3 |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=C2C=C4C5=CC=CC(=O)C5=CC=C4N3 |

Sinónimos |

4-Hydroxydibenz(a,j)acridine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.